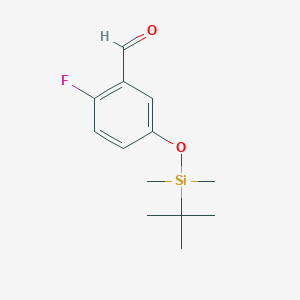

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Übersicht

Beschreibung

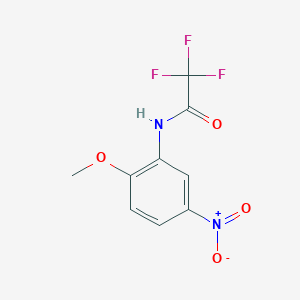

“5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde” is a complex organic compound. It contains a fluorine atom attached to the benzene ring, an aldehyde functional group (-CHO), and a tert-butyldimethylsilyloxy group ([(CH3)3C]3SiO-). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .

Chemical Reactions Analysis

The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The fluorine atom, being highly electronegative, could influence the reactivity of the molecule. The tert-butyldimethylsilyloxy group is generally stable but can be removed under acidic or fluoride ion conditions .Zukünftige Richtungen

Wirkmechanismus

Target of Action

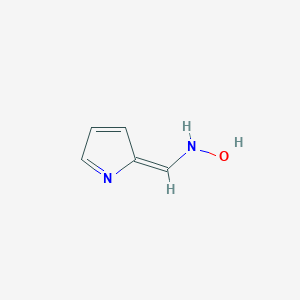

Compounds with tert-butyldimethylsilyloxy groups are often used in synthetic chemistry as protecting groups for alcohols . They are known to be highly stable and can protect sensitive alcohol groups from various chemical reactions .

Mode of Action

The mode of action of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is likely related to its role as a protecting group. The tert-butyldimethylsilyloxy group can protect sensitive alcohol groups during chemical reactions, preventing them from reacting with other substances . Once the desired reactions have taken place, the protecting group can be removed, revealing the original alcohol group .

Biochemical Pathways

It’s worth noting that the tert-butyldimethylsilyloxy group is often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The tert-butyldimethylsilyloxy group is known to be highly stable, which could potentially influence the compound’s bioavailability .

Result of Action

As a protecting group, it plays a crucial role in the synthesis of complex organic molecules, enabling the successful completion of multi-step chemical reactions .

Action Environment

The action of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the stability of the tert-butyldimethylsilyloxy group can be affected by the presence of certain reagents or conditions that can remove the protecting group . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific chemical environment in which it is used.

Eigenschaften

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRGCKGCZUAUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde | |

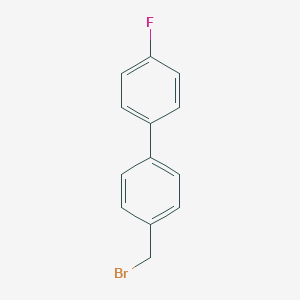

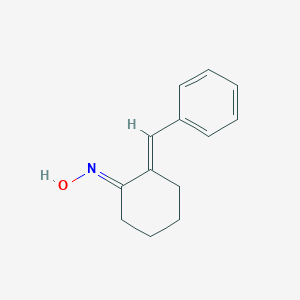

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)